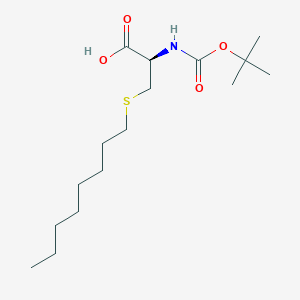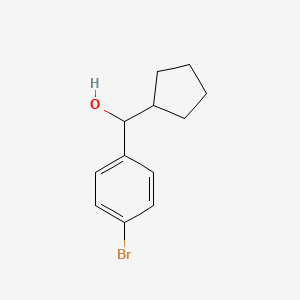![molecular formula C22H22N4O5 B2557596 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1251606-35-5](/img/structure/B2557596.png)
5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains two oxadiazole rings, which are five-membered heterocycles containing three carbon atoms, one oxygen atom, and one nitrogen atom. Oxadiazoles are known for their wide range of biological activities . The compound also contains a 3,5-dimethylphenyl group and a 3,4,5-trimethoxyphenyl group, which are both derivatives of phenyl groups with different substituents.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole rings, possibly through cyclization reactions . The 3,5-dimethylphenyl and 3,4,5-trimethoxyphenyl groups could be introduced through electrophilic aromatic substitution or other aromatic substitution reactions.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Proliferative Activities
Studies have demonstrated the synthesis of N-Mannich bases derived from oxadiazole compounds, showcasing significant antimicrobial activities against pathogenic bacteria and fungi, as well as potent anti-proliferative effects on various cancer cell lines, including prostate cancer and human breast cancer. These findings highlight the potential of oxadiazole derivatives in the development of new therapeutic agents with broad-spectrum antibacterial and anticancer activities (Al-Wahaibi et al., 2021).
Synthesis and Structural Studies
Research has been conducted on the synthesis and structural analysis of oxadiazole derivatives, providing valuable insights into their chemical properties and potential applications in designing new compounds with desirable biological activities. This includes the development of methods for heterocyclic rearrangement and the exploration of their physicochemical characteristics (Potkin et al., 2012).
Optoelectronic Properties
Oxadiazole derivatives have also been investigated for their optoelectronic properties, revealing their potential applications in materials science, particularly in the development of molecular wires and optoelectronic devices. These studies focus on the synthesis and characterization of oxadiazole-based compounds with extended π-conjugated systems, offering insights into their redox behavior, structural stability, and emission properties (Wang et al., 2006).
Corrosion Inhibition
Another application of oxadiazole compounds is in the field of corrosion inhibition. Research has shown that certain oxadiazole derivatives are effective in preventing corrosion of mild steel in acidic environments. These studies provide a basis for the development of new, more efficient corrosion inhibitors, which are crucial for protecting industrial infrastructure (Ammal et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-12-6-13(2)8-15(7-12)22-25-24-19(30-22)11-18-23-21(26-31-18)14-9-16(27-3)20(29-5)17(10-14)28-4/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHMFTFTSAPHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557514.png)
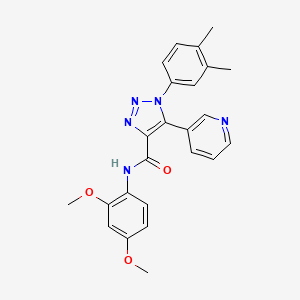

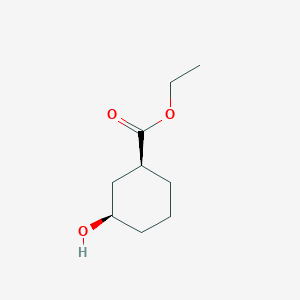
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide](/img/structure/B2557525.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime](/img/structure/B2557526.png)
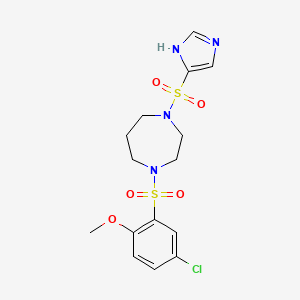
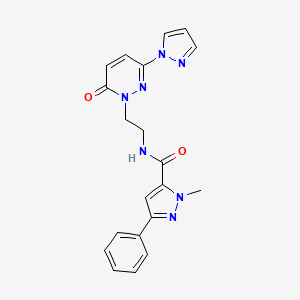

![2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2557530.png)

